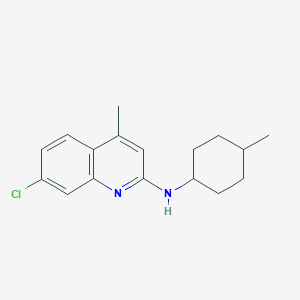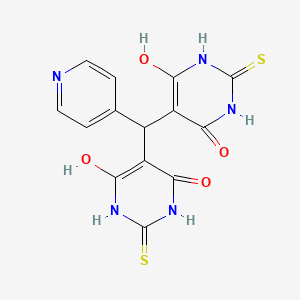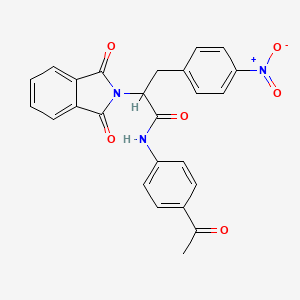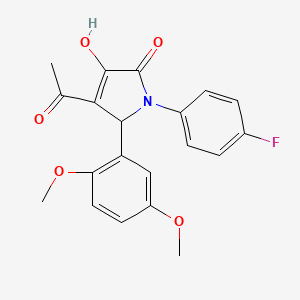![molecular formula C20H24N2O3 B5170458 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties.
Mécanisme D'action
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide activates the innate immune system by stimulating the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α). These cytokines then activate immune cells such as macrophages and natural killer cells, which can then attack and destroy tumor cells.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. It has also been shown to increase the production of cytokines such as TNF-α and IFN-α. 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been investigated for its potential use in combination with other anti-cancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth. However, 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has also been shown to have limited efficacy in certain tumor types.
Orientations Futures
Future research on 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide could focus on its potential use in combination with other anti-cancer agents, as well as its potential use in immunotherapy. Other areas of research could include investigating the mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide and identifying biomarkers that could predict response to treatment.
Méthodes De Synthèse
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-morpholinylaniline to form 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has also been investigated for its potential use in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-5-9-19(16(15)2)25-14-20(23)21-17-7-3-4-8-18(17)22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDLVOFXAPCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5170381.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5170387.png)

![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)

